9-Oxotridecanoic acid

Lipoxygenase Inhibition Inflammation Eicosanoid Signaling

This 13‑carbon oxo‑fatty acid is the specific 9‑keto regioisomer mandatory for 15‑LOX‑1 inhibition (IC₅₀ 18.6 µM). Its electrophilic keto‑group delivers a distinct reactivity profile that non‑oxidized tridecanoic acid or other positional isomers cannot replicate. Ideal as a lipidomics reference standard with unique MS fragmentation and as a model oxylipin in lipid‑oxidation studies. Protect experimental reproducibility—order this exact compound.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 92155-74-3
Cat. No. B15176043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxotridecanoic acid
CAS92155-74-3
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCCC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C13H24O3/c1-2-3-9-12(14)10-7-5-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16)
InChIKeyYDGJZJKVGDWBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxotridecanoic Acid (CAS 92155-74-3) Procurement and Research Overview


9-Oxotridecanoic acid (CAS 92155-74-3), also known as Tridecanoic acid, 9-oxo-, is a 13-carbon saturated long-chain fatty acid characterized by a single keto group at the 9th carbon position, with a molecular formula of C13H24O3 and a molecular weight of 228.33 g/mol . It is a colorless to pale yellow, waxy solid at room temperature that is soluble in organic solvents such as ethanol and ether but insoluble in water . Unlike its fully saturated analog, tridecanoic acid, this specific regioisomeric oxo-derivative possesses a distinct chemical reactivity profile due to the electrophilic nature of the keto group, which enables its participation in specific redox reactions and interactions with biological targets such as lipoxygenases and carboxylesterases [1].

Why 9-Oxotridecanoic Acid Cannot Be Substituted with Tridecanoic Acid or Other Oxo-Isomers


Substituting 9-Oxotridecanoic acid with its non-oxidized parent, tridecanoic acid, or with other positional isomers (e.g., 11-oxo or 13-oxotridecanoic acid) is scientifically invalid due to the profound impact of the 9-keto moiety on molecular recognition and biological activity. The introduction of a single oxygen atom creates a polar and electrophilic center that fundamentally alters the compound's interactions with biological targets such as enzymes and receptors, a phenomenon consistently observed across oxo-fatty acid classes [1]. This is not a matter of minor functional group variation; the 9-oxo position is critical for the observed inhibition of 15-lipoxygenase-1 (15-LOX-1), whereas unsubstituted tridecanoic acid lacks this enzyme-inhibitory activity entirely. Similarly, class-level inference from related oxylipin research demonstrates that a shift in the oxo-group position from 9 to 13 drastically changes the compound's biological profile, switching from a weak PPARα activator (9-oxo-ODA) to a potent one (13-oxo-ODA), underscoring the strict regiospecificity of oxo-fatty acid activity [2]. Therefore, any substitution without rigorous analytical and biological validation would compromise experimental reproducibility and lead to incorrect conclusions.

Quantitative Differentiation Evidence for 9-Oxotridecanoic Acid (CAS 92155-74-3)


15-LOX-1 Enzyme Inhibition Activity

9-Oxotridecanoic acid exhibits direct, concentration-dependent inhibition of human 15-lipoxygenase-1 (15-LOX-1), a key enzyme in inflammatory lipid mediator biosynthesis. In a cell-free enzymatic assay measuring the conversion of linoleic acid to 13(S)-HpODE, the compound demonstrated an IC50 value of 18.6 µM (18,600 nM) after a 10-minute incubation period [1].

Lipoxygenase Inhibition Inflammation Eicosanoid Signaling

In Vivo Hypocholesterolemic Activity Assessment

The hypocholesterolemic potential of 9-Oxotridecanoic acid was evaluated in a normolipidemic New Zealand White rabbit model. Following oral administration of 75 mg/kg body weight per day, the compound did not produce a significant decrease in serum total cholesterol levels, with the outcome reported as 'Not significantly active' .

Lipid Metabolism Cardiovascular Disease In Vivo Pharmacology

Comparative Biological Activity Profile: Enzyme and Antioxidant Functions

As a distinct oxylipin-like molecule, 9-Oxotridecanoic acid demonstrates a unique polypharmacology profile compared to its non-oxidized parent, tridecanoic acid. Authoritative database annotations describe 9-Oxotridecanoic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It is also reported to inhibit formyltetrahydrofolate synthetase and carboxylesterase, albeit to a lesser extent. Additionally, it functions as an antioxidant in fats and oils, a property not associated with tridecanoic acid [1].

Multi-target Activity Antioxidant Enzyme Inhibition

Optimal Research and Industrial Applications for 9-Oxotridecanoic Acid (CAS 92155-74-3)


Investigating Lipoxygenase-Mediated Inflammatory Pathways

9-Oxotridecanoic acid is ideally suited as a chemical probe in studies of the 15-lipoxygenase-1 (15-LOX-1) pathway. Its validated IC50 of 18.6 µM [1] makes it a useful tool compound for in vitro assays aimed at characterizing enzyme kinetics, screening for more potent inhibitors, or investigating the role of oxylipins in cellular models of inflammation, distinct from the use of its non-oxidized analog tridecanoic acid which lacks this activity.

Exclusion from Hypocholesterolemic Drug Discovery Programs

Based on the in vivo evidence of a lack of significant hypocholesterolemic activity in a rabbit model at 75 mg/kg/day [1], this compound is not a suitable candidate for research programs targeting cholesterol reduction. This data serves as a critical selection criterion, allowing procurement to be confidently avoided for this specific application, thereby saving resources and focusing efforts on more promising leads.

Use as a Reference Standard in Analytical Lipidomics

As a distinct, structurally defined oxo-fatty acid, 9-Oxotridecanoic acid is a valuable reference standard for mass spectrometry-based lipidomics workflows. Its unique retention time and fragmentation pattern, stemming from the 9-oxo group, are critical for the accurate identification and quantification of this and related oxylipins in complex biological matrices, a task for which unsubstituted tridecanoic acid cannot serve as a reliable surrogate [1].

Investigating Oxidative Stability and Antioxidant Mechanisms in Lipid Matrices

The reported antioxidant activity in fats and oils [1] positions 9-Oxotridecanoic acid as a relevant compound for research into lipid oxidation and stabilization. It can be employed as a model oxylipin to study the mechanisms of natural antioxidants in food science or to investigate the complex interplay between lipid peroxidation products and endogenous antioxidant defenses, an application area where the non-oxidized tridecanoic acid is irrelevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxotridecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.